![molecular formula C15H13NO4S B2492948 N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]furan-3-carboxamide CAS No. 2309589-37-3](/img/structure/B2492948.png)
N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]furan-3-carboxamide
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Description
“N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]furan-3-carboxamide” is a complex organic compound that contains thiophene, furan, and carboxamide functional groups . Thiophene is a five-membered heterocycle that contains a sulfur atom . Furan is a five-membered heterocycle with an oxygen atom. Carboxamide is a functional group that consists of a carbonyl (C=O) and amine (NH2) group. This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of thiophene derivatives, such as the one , often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]furan-3-carboxamide” includes a thiophene ring, a furan ring, and a carboxamide group. The thiophene ring is a five-membered heterocycle that contains a sulfur atom . The furan ring is a five-membered heterocycle with an oxygen atom. The carboxamide group consists of a carbonyl (C=O) and amine (NH2) group.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, Wang’s group showed that the nature of the sulfur reagent makes an essential impact on reaction selectivity . 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) went through a cyclization reaction and produced 2,3,5-trisubstituted thiophenes .Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-11(8-16-15(18)10-5-6-19-9-10)12-3-4-13(20-12)14-2-1-7-21-14/h1-7,9,11,17H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTQSCRCTLNOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)C(CNC(=O)C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}furan-3-carboxamide |
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